Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate
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Overview
Description
Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate is a chemical compound with the molecular formula C15H16O3 and a molecular weight of 244.29 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group and a carboxylate ester functional group. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate typically involves the reaction of a suitable spirocyclic ketone with benzyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique interactions with biological macromolecules, enhancing its potency and selectivity .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: A saturated benzene bioisostere with similar structural features.
2-Oxa-6-azaspiro[3.3]heptane: A spirocyclic compound with applications in drug discovery.
tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate: Another spirocyclic compound used in organic synthesis.
Uniqueness
Benzyl cis-7-oxospiro[3.3]heptane-2-carboxylate is unique due to its specific combination of a benzyl group and a spirocyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
benzyl 7-oxospiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C15H16O3/c16-13-6-7-15(13)8-12(9-15)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
FWKJNOHCQIVKGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1=O)CC(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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